2-[(3,4-Dichlorobenzyl)thio]acetohydrazide

Catalog No.
S767404
CAS No.
725226-36-8
M.F
C9H10Cl2N2OS
M. Wt
265.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3,4-Dichlorobenzyl)thio]acetohydrazide

CAS Number

725226-36-8

Product Name

2-[(3,4-Dichlorobenzyl)thio]acetohydrazide

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]acetohydrazide

Molecular Formula

C9H10Cl2N2OS

Molecular Weight

265.16 g/mol

InChI

InChI=1S/C9H10Cl2N2OS/c10-7-2-1-6(3-8(7)11)4-15-5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14)

InChI Key

AOQQPIJOMBEFAO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CSCC(=O)NN)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CSCC(=O)NN)Cl)Cl

2-[(3,4-Dichlorobenzyl)thio]acetohydrazide, commonly referred to as dichlorobenzyl hydrazide, is an organic compound characterized by its molecular formula C9H10Cl2N2O2S. This compound features a thioether functional group attached to an acetohydrazide moiety, which contributes to its potential reactivity and biological activity. The presence of two chlorine atoms on the benzyl ring enhances its electrophilic properties, making it an interesting candidate for various

  • Herbicidal activity: If the compound exhibits herbicidal properties, the mechanism could involve disrupting plant growth processes through interactions with specific enzymes or pathways.
  • Material interactions: The aromatic ring and the hydrazide group could potentially interact with other materials through various mechanisms, such as hydrogen bonding or pi-electron interactions, depending on the specific application.
  • Skin and eye irritation: The presence of the chlorine atoms suggests potential skin and eye irritation upon contact.
  • Toxicity: The overall toxicity of the compound is unknown, but the presence of chlorine atoms and the potential for hydrolysis to release potentially harmful byproducts necessitates careful handling.
  • Pesticides Documentation Bulletin.()
Due to the presence of reactive functional groups:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Hydrazone Formation: 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.
  • Thioether Reactions: The thioether group can participate in various reactions, including oxidation and reduction processes.

These reactions highlight the versatility of dichlorobenzyl hydrazide in synthetic organic chemistry.

Research indicates that 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide exhibits a range of biological activities. While specific studies focusing solely on this compound may be limited, related compounds in the hydrazide class have shown potential in:

  • Antimicrobial Activity: Some hydrazide derivatives have demonstrated efficacy against various bacterial and fungal strains.
  • Anticancer Properties: Certain structural analogs have been investigated for their ability to inhibit cancer cell proliferation.
  • Anticonvulsant Effects: Compounds with similar structures have been evaluated for their neuroprotective and anticonvulsant activities.

The synthesis of 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide typically involves the following steps:

  • Formation of Acetohydrazide: Acetic acid is reacted with hydrazine hydrate to form acetohydrazide.
  • Thioether Formation: The acetohydrazide is then treated with 3,4-dichlorobenzyl chloride in the presence of a base (such as sodium hydroxide) to facilitate the nucleophilic attack on the electrophilic carbon of the benzyl chloride, resulting in the formation of 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide.

This method highlights a straightforward approach for synthesizing thioether-containing hydrazides.

The applications of 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide are diverse and include:

  • Pharmaceutical Development: As a potential lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Intermediates: Used in organic synthesis as a building block for more complex molecules.
  • Research Tools: Investigated in studies exploring the biological activity of hydrazides and thioethers.

Interaction studies involving 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide focus on its reactivity with biological targets. These studies may include:

  • Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits specific enzymes related to disease pathways.
  • Binding Affinity Measurements: Assessing how well the compound binds to target proteins or receptors in vitro.

Such studies are crucial for understanding the pharmacological profile and potential therapeutic applications of this compound.

Several compounds share structural similarities with 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-(3-Chlorobenzyl)thioacetohydrazideSimilar thioether structureAntimicrobial activity
2-(4-Chloroanilino)thiazoleContains a thiazole ringAnticancer properties
3-(4-Methoxybenzyl)thioacetamideMethoxy substitution on benzeneNeuroprotective effects

Uniqueness

The unique feature of 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide lies in its specific dichloro substitution pattern on the benzene ring, which may enhance its reactivity and biological activity compared to other similar compounds. This structural modification can lead to distinct pharmacological profiles and potential therapeutic uses.

XLogP3

2.2

Dates

Last modified: 08-15-2023

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